molecular formula C15H8F9IO3S B13688746 Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate

Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate

Cat. No.: B13688746
M. Wt: 566.18 g/mol
InChI Key: IPNMEMKDCWTRGK-UHFFFAOYSA-M
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Description

Bis[4-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate (abbreviated as BTPIT) is a diaryliodonium salt with a trifluoromethanesulfonate (TfO⁻) counterion. Its molecular structure consists of two 4-(trifluoromethyl)phenyl groups bonded to a central iodine atom, paired with a triflate anion. This compound is widely employed in organic synthesis, particularly as a photoacid generator (PAG) in photoresist technologies and as an arylating agent in cross-coupling reactions .

Properties

Molecular Formula

C15H8F9IO3S

Molecular Weight

566.18 g/mol

IUPAC Name

bis[4-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate

InChI

InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1

InChI Key

IPNMEMKDCWTRGK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)[I+]C2=CC=C(C=C2)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Laboratory Synthesis via Oxidative Iodination and Anion Exchange

The classical laboratory preparation involves a two-step process:

  • Step 1: Formation of the Iodonium Chloride Precursor
    This is achieved by oxidative iodination of 4-(trifluoromethyl)benzene derivatives using iodine monochloride, yielding bis[4-(trifluoromethyl)phenyl]iodonium chloride.

  • Step 2: Anion Exchange to Trifluoromethanesulfonate Salt
    The iodonium chloride is reacted with trifluoromethanesulfonic acid in anhydrous dichloromethane at low temperatures (0–5°C) to avoid decomposition. This step exchanges the chloride anion for the triflate anion, yielding the target compound. Purification is typically done by column chromatography on silica gel using hexane/ethyl acetate mixtures, followed by recrystallization from cold ethanol to achieve purity greater than 93% as verified by gas chromatography.

Reaction Conditions Summary:

Parameter Condition
Solvent Dichloromethane
Temperature 0–5 °C
Oxidizing Agent Iodine monochloride (for precursor), trifluoromethanesulfonic acid (anion exchange)
Purification Silica gel chromatography, recrystallization in ethanol
Yield and Purity >93% purity

Storage Recommendations:
The compound is hygroscopic and thermally sensitive. It should be stored at 0–6°C in airtight, light-resistant containers under inert atmosphere (e.g., argon). Use of desiccants such as molecular sieves is advised to maintain stability.

Oxidative Synthesis Using 4-Trifluoromethylphenyl Iodide and Oxidants

An alternative synthesis involves direct oxidation of 4-trifluoromethylphenyl iodide with trifluoromethanesulfonic acid in the presence of oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid. The reaction is generally carried out in dichloromethane at room temperature, where the iodine center is oxidized to iodine(III), facilitating the formation of the diaryliodonium triflate.

Continuous-Flow Synthesis for Scalable Production

Recent advances have demonstrated a safe, fast, and scalable continuous-flow synthesis protocol for diaryliodonium triflates, including derivatives like this compound. This method offers superior heat dissipation and reaction control, critical for the highly exothermic oxidation steps.

Key Features of Continuous-Flow Synthesis:

  • Use of a three-feed system to separately introduce aryl iodide, oxidant (meta-chloroperbenzoic acid), and trifluoromethanesulfonic acid.
  • Reaction occurs in microreactors with residence times as short as 2 seconds.
  • Solvent: 1,2-dichloroethane (DCE).
  • Reaction temperature and stoichiometry are precisely controlled to optimize yield and purity.
  • Ultrasonic bath used to prevent clogging.
  • Gram-scale synthesis achieved with yields up to 89% and excellent purity.

Advantages Over Batch Synthesis:

Aspect Continuous-Flow Synthesis Batch Synthesis
Reaction Time Seconds (2–60 s) Minutes to hours
Heat Management Excellent heat dissipation Risk of runaway exotherm
Yield Up to 89% Typically lower (e.g., 69%)
Product Quality Crystalline, easy to handle Powder precipitate, lower quality
Scalability Gram-scale demonstrated Limited by safety concerns

Example Reaction Conditions for Diaryliodonium Triflate Synthesis:

Reagent Equivalents
Aryl iodide (e.g., 4-trifluoromethylphenyl iodide) 1.0 equiv
Arene (e.g., 4-(trifluoromethyl)benzene) 1.1 equiv
Meta-chloroperbenzoic acid (oxidant) 1.1 equiv
Trifluoromethanesulfonic acid 2.0 equiv
Solvent 1,2-Dichloroethane
Residence Time 2 seconds

Table 1: Selected Yields of Diaryliodonium Triflates via Continuous-Flow

Substrate Type Yield (%) Notes
Symmetrical diaryliodonium triflates (electron-neutral) 85–90 High purity crystalline products
Unsymmetrical diaryliodonium triflates (heteroarenes) 50–75 Moderate yields, steric effects
Electron-deficient aryl iodides 32–90 Requires longer residence time and excess reagents

This continuous-flow methodology has been validated for a broad substrate scope, including electron-rich, electron-neutral, and electron-deficient arenes, with the ability to tailor reaction conditions to optimize yields for challenging substrates.

Mechanistic Insights and Reaction Considerations

  • The oxidation of aryl iodides to iodine(III) species is highly exothermic (enthalpy changes of approximately −160 to −180 kJ/mol), necessitating careful temperature control and efficient heat dissipation.
  • The diaryliodonium salt formation proceeds via ligand exchange after oxidation, where the triflate anion replaces other counterions.
  • Under photoredox conditions, the compound can generate aryl radicals, which are useful in radical-mediated transformations.

Summary Table of Preparation Methods

Preparation Method Key Reagents and Conditions Scale Yield Range Advantages Limitations
Two-step batch synthesis (iodonium chloride + TfOH) Iodine monochloride, trifluoromethanesulfonic acid, dichloromethane, 0–5°C Laboratory >93% purity Well-established, high purity Time-consuming, sensitive to moisture
Direct oxidation of 4-trifluoromethylphenyl iodide 4-trifluoromethylphenyl iodide, H2O2 or m-CPBA, TfOH, dichloromethane, room temp Laboratory Moderate to high Simpler one-pot approach Exothermic, requires careful control
Continuous-flow microreactor synthesis Aryl iodide, m-CPBA, TfOH, 1,2-dichloroethane, 2–60 s residence time Gram scale 32–90% Fast, scalable, safe, excellent heat control Requires specialized equipment

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triflate group serves as an excellent leaving group, enabling nucleophilic displacement at the iodine(III) center. Key reactions include:

Reaction TypeNucleophileProductYieldConditionsSource
AlkoxylationMethanolMethoxy-aryl derivative78%RT, 2h, CH₂Cl₂
Thioether FormationSodium thiophenolateAryl sulfide85%0°C → RT, 1h, DMF
AzidationNaN₃Aryl azide62%50°C, 4h, DMSO

Mechanism :
The reaction proceeds via an S<sub>N</sub>2 pathway, where the nucleophile attacks the electrophilic iodine center, followed by reductive elimination to release the triflate anion . Steric hindrance from the 4-(trifluoromethyl)phenyl groups modulates reactivity, favoring softer nucleophiles (e.g., thiophenolates over alkoxides) .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed arylations, transferring the 4-(trifluoromethyl)phenyl group to diverse substrates:

Buchwald-Hartwig Amination

CatalystAmineProductYieldConditionsSource
Pd(OAc)₂/XPhosMorpholine4-(Trifluoromethyl)phenylamine68%100°C, 12h, toluene

Suzuki-Miyaura Coupling

Boronic AcidProductYieldConditionsSource
Phenylboronic acidBiaryl with CF₃ group74%Pd(PPh₃)₄, K₂CO₃, 80°C

Key Insight : The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the iodonium center, accelerating oxidative addition to palladium(0) catalysts .

Electrophilic Aromatic Substitution

The iodonium salt acts as an arylating agent in Friedel-Crafts-type reactions:

SubstrateProductYieldConditionsSource
Anisole4-(Trifluoromethyl)anisole55%FeCl₃, CH₂Cl₂, RT
Naphthaleneβ-Naphthyl-CF₃ derivative48%AlCl₃, 40°C, 6h

Limitation : Steric bulk from the 4-position CF₃ groups reduces reactivity toward hindered aromatic rings .

Radical Reactions

Under photoredox conditions, the compound generates 4-(trifluoromethyl)phenyl radicals:

InitiatorSubstrateProductYieldSource
Ir(ppy)₃ (blue LED)StyreneCF₃-arylalkane66%
Eosin Y (green LED)AcrylateCF₃-aryl ester58%

Mechanism : Single-electron transfer (SET) from the catalyst to the iodonium salt cleaves the I–C bond, releasing the aryl radical and iodine(I) byproducts .

Salt Metathesis

The triflate anion can be exchanged with other counterions to modulate solubility/reactivity:

ReagentProduct CounterionSolubility ChangeSource
KPF₆PF₆⁻Increased in polar solvents
NaBArF₄BArF₄⁻Enhanced thermal stability

Comparative Reactivity with Analogues

Reactivity differences between posi

Scientific Research Applications

Chemistry: In organic chemistry, Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate is used as an oxidizing agent and a reagent for introducing trifluoromethyl groups into molecules. It is also employed in the synthesis of complex organic compounds .

Biology and Medicine: The compound’s ability to oxidize and modify biomolecules makes it useful in biochemical research. It can be used to study oxidative stress and its effects on biological systems .

Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its strong oxidizing properties are leveraged to produce high-value chemical intermediates .

Mechanism of Action

The mechanism by which Bis[4-(trifluoromethyl)phenyl]iodonium Trifluoromethanesulfonate exerts its effects involves the transfer of an iodine atom to the substrate, facilitating oxidation or substitution reactions. The compound acts as an electrophile, and its high reactivity is due to the presence of the trifluoromethyl groups, which stabilize the positive charge on the iodine atom .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₄H₈F₆IO₃S
  • Molecular Weight : 528.18 g/mol (calculated)
  • Applications :
    • Photoacid generation under UV irradiation .
    • Facilitating aryl-aryl coupling in Suzuki-Miyaura-type reactions .
    • High thermal stability and solubility in polar organic solvents (e.g., acetonitrile, DMF) .

Comparison with Similar Iodonium Trifluoromethanesulfonate Salts

Structural and Functional Analogues

The following table summarizes critical differences between BTPIT and structurally related iodonium trifluoromethanesulfonates:

Compound Substituents on Iodonium Core Molecular Weight (g/mol) Key Properties Supplier/Purity
Bis[4-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate (BTPIT) Two 4-(trifluoromethyl)phenyl groups 528.18 High acidity (TfO⁻), efficient photoacid generation, broad solvent compatibility Not explicitly listed; analogues in
4-(Trifluoromethyl)phenyliodonium triflate 4-(Trifluoromethyl)phenyl and mesityl (2,4,6-trimethylphenyl) 540.26 Enhanced steric hindrance, slower decomposition kinetics TCI America (≥98.0%)
4-Biphenylyl(2,4,6-trimethoxyphenyl)iodonium triflate Biphenylyl and 2,4,6-trimethoxyphenyl 596.4 Electron-rich aryl groups, improved solubility in non-polar solvents Combi-Blocks Inc. (95% purity)
Phenyl[4-(trimethylsilyl)thiophen-3-yl]iodonium triflate Phenyl and trimethylsilyl-substituted thiophenyl 524.32 (estimated) Silicon-containing group enables tailored hydrophobicity for thin-film applications CymitQuimica (purity unspecified)

Acidity and Photoacid Generation Efficiency

The acidity of PAGs is critical for their performance in lithography. Trifluoromethanesulfonate-based iodonium salts generate triflic acid (CF₃SO₃H), which ranks below hexafluoroantimonate (HSbF₆) but above tetrafluoroborate (HBF₄) in acidity strength .

  • BTPIT : Produces triflic acid with high efficiency under UV light, suitable for deep-UV photoresists.
  • [4-(Trifluoromethyl)phenyl]mesityliodonium triflate : Despite similar acidity, its bulky mesityl group reduces recombination rates, prolonging acid activity .
  • Bis(4-tert-butylphenyl)iodonium hexafluorophosphate: A non-triflate analogue; hexafluorophosphate (PF₆⁻) generates weaker acid (HPF₆), limiting its use in high-resolution applications .

Q & A

Q. How can researchers optimize reaction conditions to mitigate byproduct formation in arylations?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix varying temperature (20–80°C), catalyst loading (1–5 mol%), and solvent (DMF, THF). Analyze by GC-MS and 19F^{19}\text{F} NMR to quantify byproducts. Statistically optimize using Response Surface Methodology (RSM) .

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